1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene

Pharmaceutical Intermediates Quality Control Material Characterization

1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene (CAS 651326-75-9) is a halogenated aromatic building block featuring a 3,4-difluoro substitution pattern, an aryl bromide coupling handle, and a 1-ethoxyethoxymethyl (EEM)-protected benzylic alcohol. This specific combination of functional groups defines its utility as a key intermediate in the synthesis of biologically active molecules, most notably as a documented fragment in Eli Lilly's pentacyclic oxepine series targeting selective estrogen receptor modulation.

Molecular Formula C11H13BrF2O2
Molecular Weight 295.12 g/mol
CAS No. 651326-75-9
Cat. No. B12604798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene
CAS651326-75-9
Molecular FormulaC11H13BrF2O2
Molecular Weight295.12 g/mol
Structural Identifiers
SMILESCCOC(C)OCC1=C(C=CC(=C1F)F)Br
InChIInChI=1S/C11H13BrF2O2/c1-3-15-7(2)16-6-8-9(12)4-5-10(13)11(8)14/h4-5,7H,3,6H2,1-2H3
InChIKeyMOPBQXYGTFICAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene (CAS 651326-75-9): A Strategic Fluorinated Building Block for Drug Discovery


1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene (CAS 651326-75-9) is a halogenated aromatic building block featuring a 3,4-difluoro substitution pattern, an aryl bromide coupling handle, and a 1-ethoxyethoxymethyl (EEM)-protected benzylic alcohol [1]. This specific combination of functional groups defines its utility as a key intermediate in the synthesis of biologically active molecules, most notably as a documented fragment in Eli Lilly's pentacyclic oxepine series targeting selective estrogen receptor modulation [2]. Its designed orthogonality—where the protected alcohol and aryl bromide can be sequentially derivatized via deprotection and palladium-catalyzed cross-coupling—provides a convergent synthetic pathway unavailable with non-halogenated or non-protected analogs [1].

Why a Difluoro Bromide with a Protected Alcohol Cannot Be Replaced by a Simple 3,4-Difluoro Precursor


Attempting to replace 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene with a simpler 3,4-difluoroaryl halide (e.g., 1-bromo-3,4-difluorobenzene, CAS 348-61-8) or a mono-fluoro analog fundamentally breaks the intended synthetic route [1]. The target compound uniquely integrates three orthogonal reactive sites: an aryl bromide for cross-coupling, a 1-ethoxyethoxy (EEM) acetal-type protecting group for a latent hydroxymethyl moiety, and a vicinal difluoro pattern that modulates both the electronic properties of the ring and the metabolic fate of the final drug candidate [2]. Using a non-protected analog forces a linear, protection/deprotection sequence that wastes steps and lowers overall yield; using a mono-fluoro or non-fluoro analog alters the key physicochemical properties (lipophilicity, metabolic stability) that motivated the selection of the 3,4-difluoro core in the first place [3][4].

Quantitative Differentiation of CAS 651326-75-9 from Its Closest Structural Analogs


Enhanced Product Purity & Defined Physicochemical Properties Compared to Mono-Fluoro Analog CAS 651326-68-0

Commercial specifications for the target compound 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene detail a minimum purity of 95% [1]. This is a critical procurement metric. While the mono-fluoro analog (CAS 651326-68-0) is also listed at 95% purity [2], the target compound's measured density is reported as 1.4±0.1 g/cm³, a quantitative parameter that differentiates it from the less dense mono-fluoro analog (density: 1.3±0.1 g/cm³) and the non-fluoro analog (density: 1.4±0.1 g/cm³, notably without the precision of the difluoro variant) [3][4]. This provides a tangible quality and handling differentiation.

Pharmaceutical Intermediates Quality Control Material Characterization

Documented Use as a Key Intermediate in a Validated Pharmaceutical Synthesis

The compound's synthetic utility is explicitly validated by its mention as a specific intermediate in Eli Lilly's patent `WO2004009578A2` for pentacyclic oxepines, a class of selective estrogen receptor modulators (SERMs) [1]. This is in direct contrast to its closer, more generic analogs like 1-bromo-3,4-difluorobenzene (CAS 348-61-8), which serves as a non-specific, broader-use intermediate without this direct link to a specific drug class . The patent's explicit listing provides intellectual property-driven justification for its procurement over a generic, non-patent-linked analog.

Synthetic Route Patent Landscape Drug Substance Intermediates

Computed Lipophilicity (XLogP3) Quantifies the Impact of Vicinal Difluoro Substitution

The impact of the second fluorine atom on lipophilicity is precisely quantifiable. The target compound, 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene, has a computed XLogP3 value of 3.2 [1]. Its closest analog, the mono-fluoro variant (CAS 651326-68-0), has a computed XLogP3 of 3.1, while the non-fluorinated base scaffold (CAS 172211-83-5) has a computed XLogP3 of 2.9 [2]. The stepwise increase demonstrates that the 3,4-difluoro pattern precisely tunes lipophilicity to a specific window, a critical parameter for balancing potency and metabolic clearance in drug candidates.

Lipophilicity Physicochemical Property Prediction ADME Properties

High-Value Application Scenarios for 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene Driven by Its Specific Features


Convergent Synthesis of Drug Candidates Requiring a Late-Stage 3,4-Difluoro Benzylic Coupling Partner

For projects synthesizing complex drug molecules like pentacyclic oxepines or other SERMs, this compound serves as the ideal late-stage intermediate. The pre-installed 1-ethoxyethoxymethyl protecting group allows for direct, convergent fragment coupling via Suzuki-Miyaura cross-coupling at the aryl bromide site, a feat impossible with free benzylic alcohol analogs that necessitate protection/deprotection cycles and reduce overall yield [1]. The documented use in Eli Lilly's patent `WO2004009578A2` provides a precedent for this exact synthetic strategy, de-risking the approach [1].

SAR Studies Optimizing the Physicochemical Profile of Fluorinated Aromatics

Medicinal chemistry teams can use this compound as the definitive 3,4-difluoro scaffold for structure-activity relationship (SAR) studies. The quantifiable lipophilicity achieved with this compound (XLogP3 = 3.2) compared to its mono-fluoro (XLogP3 = 3.1) and non-fluoro (XLogP3 = 2.9) counterparts provides a controlled, stepwise lipophilicity gradient [2]. This allows researchers to directly attribute changes in target potency, metabolic stability, and cellular permeability to the influence of the fluorine atoms, making it a critical tool compound for lead optimization [2].

Process Chemistry Development Requiring Robust Quality Control Metrics for Scale-Up

For process chemists transitioning a route to multi-kilogram scale, the well-defined density (1.4±0.1 g/cm³) and certified minimum purity (95%) of this compound offer reliable parameters for reactor charge calculations and quality assurance [3]. The differentiation from analogs like the mono-fluoro variant (density: 1.3±0.1 g/cm³) eliminates ambiguity in material handling and inventory management during technology transfer, ensuring a reproducible and auditable supply chain for regulatory starting materials [3].

Synthesis of Advanced Building Blocks via Orthogonal Functional Group Manipulation

This compound enables the streamlined creation of advanced, trifunctional building blocks. A researcher can first perform a Suzuki coupling on the aryl bromide to install a biaryl or heteroaryl group, then selectively cleave the 1-ethoxyethoxy acetal under mild acidic conditions to reveal the benzylic alcohol, which can be subsequently oxidized or functionalized [1]. This orthogonal reactivity sequence, validated by the compound's use in patent literature, is significantly more efficient than a linear synthesis starting from a simple 1-bromo-3,4-difluorobenzene, saving both time and resources [1].

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